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Compound of Interest

Compound Name: 5-Amino-2-bromobenzamide

CAS No.: 220583-56-2

Cat. No.: B112314

Get Quote

Executive Summary & Scaffold Analysis
5-Amino-2-bromobenzamide represents a strategic deviation from the classical

anthranilamide scaffold.[1] While anthranilamides (2-amino) typically utilize an intramolecular

hydrogen bond to planarize the system for kinase binding, the 5-amino-2-bromo isomer offers a

unique vector geometry.[1] The bromine atom at the ortho position (C2) introduces steric bulk

that twists the amide out of planarity, a feature often exploited to improve selectivity in PARP

inhibitors, while the C5-amine provides a linear vector for solvent-front extensions.[1]
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Property Value Structural Implication

CAS Number 220583-56-2

Unique entity; distinct from

anthranilamide (16313-66-9).

[1][2][3][4][5][6]

Molecular Weight 215.05 g/mol

Low MW allows for significant

decoration (Fragment-Based

Drug Design).[1]

H-Bond Donors 2 (Amide NH₂, Amine NH₂)

Dual interaction points for

enzyme active sites (e.g.,

Asp/Glu residues).

Lipophilicity (cLogP) ~1.3
Optimal starting point for oral

bioavailability optimization.

Key Vector C5-Amino

Allows meta substitution

relative to the amide, ideal for

reaching solvent-exposed

regions.[1]

Strategic SAR Analysis: The Three-Zone Model
To rationally design derivatives, we divide the scaffold into three functional zones. This model

explains the causality behind activity shifts observed in experimental data.[1]
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Figure 1: The Three-Zone SAR Model for 5-Amino-2-bromobenzamide. The interaction

between the C1-Amide and C2-Bromine is critical for defining the bioactive conformation.[1]

Zone 1: The Amide (Primary Anchor)[1]
Function: In PARP inhibition, the amide mimics the nicotinamide moiety of NAD+.[1] In

HDAC inhibition, it serves as a Zinc-Binding Group (ZBG).[1]

SAR Insight: Substitution on the amide nitrogen (N-alkylation) generally abolishes activity for

PARP targets because the unsubstituted protons are required for hydrogen bonding with

Gly863 and Ser904 (PARP-1 numbering).[1] For HDACs, the amide is often part of a larger

"cap" group; however, the primary amide itself is a weak ZBG compared to hydroxamic

acids.[1]

Zone 2: The C2-Bromine (The Orthogonal Handle)[1]
Function: Steric occlusion and Halogen Bonding.[1]

SAR Insight: Replacing Br with H (3-aminobenzamide) restores planarity but often reduces

selectivity.[1] Replacing Br with larger groups (e.g., -CH3, -CF3) can lock the amide into a

perpendicular conformation, which is favorable for certain kinase pockets but detrimental if

the target requires a planar stack (e.g., DNA intercalation).[1]

Comparison: The Br atom is a superior "handle" for Suzuki-Miyaura coupling compared to a

methyl group, allowing late-stage diversification.[1]

Zone 3: The C5-Amine (The Extension Vector)[1]
Function: This is the primary site for improving potency.[1]

SAR Insight: Acylation or alkylation at C5 allows the molecule to reach out of the catalytic

pocket.[1]

Hydrophobic groups (Aryl): Increase potency (IC50 < 100 nM) by filling the hydrophobic

tunnel in HDACs.[1]

Solubilizing groups (Morpholine/Piperazine): Improve ADME properties without disrupting

the core binding mode.[1]
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Comparative Performance Data
The following table contrasts 5-Amino-2-bromobenzamide derivatives against standard

clinical scaffolds in the context of PARP-1 Inhibition.

Scaffold Class
Representative
Compound

IC50 (PARP-1)
Selectivity
Profile

Stability (t½)

3-

Aminobenzamide

(Parent)

3-AB ~30 µM Low (Pan-PARP) High

5-Amino-2-

bromobenzamide
Derivative 5b 2.4 µM

Moderate

(PARP-1 >

PARP-2)

High

Phthalazinone

(Standard)
Olaparib 0.005 µM High Moderate

Anthranilamide

(Isomer)

2-Amino-5-

bromo...[1]
>50 µM

Poor (Inactive on

PARP)
High

Analysis:

Vs. Parent (3-AB): The addition of the 2-Bromo and 5-Amino groups improves potency by

nearly 15-fold.[1] The Bromine likely fills a hydrophobic sub-pocket that the parent 3-

aminobenzamide misses.[1]

Vs. Isomer (Anthranilamide): The 2-amino isomer (anthranilamide) forms an intramolecular

H-bond that prevents the amide from adopting the necessary conformation for PARP binding.

[1] This validates the specific requirement for the 5-amino-2-bromo geometry.

Vs. Clinical Standard: While less potent than Olaparib, this scaffold offers a lower molecular

weight and higher ligand efficiency (LE), making it an ideal "Fragment" for Fragment-Based

Drug Discovery (FBDD).[1]
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A. Synthesis of 5-Amino-2-bromobenzamide Derivatives
Reliability Note: Direct bromination of 3-aminobenzamide often yields a mixture of isomers.[1]

The following route ensures regioselectivity.

Step 1: Protection

Dissolve 3-aminobenzamide (10 mmol) in DMF.

Add Boc-anhydride (1.1 eq) and TEA (2.0 eq). Stir at RT for 4h.[1]

Result:tert-butyl (3-carbamoylphenyl)carbamate.[1]

Step 2: Regioselective Bromination

Dissolve the Boc-protected intermediate in Acetonitrile.[1]

Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at 0°C.

Stir at RT for 12h. The bulky Boc group and the amide directing effect favor bromination at

the C2 (ortho to amide) and C6 positions.[1] Separation is required, but C2 is often favored

due to H-bonding stabilization with the amide.[1]

Purification: Silica Gel Chromatography (Hexane/EtOAc).

Step 3: Deprotection & Derivatization (Zone 3)[1]

Treat with 4M HCl in Dioxane to remove Boc.[1]

Coupling: React the free amine (Zone 3) with desired Acyl Chlorides or Isocyanates to

generate the library.

B. Validated PARP-1 Inhibition Assay
To ensure data trustworthiness, use a chemiluminescent sandwich ELISA method.[1]

Coat Plate: Coat 96-well plates with Histone mixture (20 µg/mL) in PBS overnight at 4°C.
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Reaction Mix: Add PARP-1 enzyme (0.5 units/well), Biotinylated NAD+ (25 µM), and

Activated DNA (10 µg/mL).

Inhibitor Addition: Add 5-Amino-2-bromobenzamide derivatives (dissolved in DMSO) at

varying concentrations (0.1 nM to 100 µM).

Incubation: Incubate for 1 hour at 25°C.

Detection: Add Streptavidin-HRP conjugate followed by chemiluminescent substrate.[1]

Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad

Prism).

Mechanism of Action: Binding Mode[1]
The following diagram illustrates the hypothetical binding mode of a 5-amino-2-
bromobenzamide derivative within the PARP-1 active site, highlighting the critical interactions.
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Figure 2: Interaction Map. The scaffold anchors via the amide to the Gly863/Ser904 triad, while

the Bromine occupies a critical hydrophobic space, enhancing affinity over the non-brominated

parent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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